molecular formula C12H8ClF3N2O2 B11426063 4-chloro-3-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide

4-chloro-3-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B11426063
M. Wt: 304.65 g/mol
InChI Key: WIDPPIFSRHEJDN-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chloro group, a methyl group, and a trifluoromethylphenyl group attached to an oxazole ring, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chloro and methyl groups. The final step involves the attachment of the trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into more reactive forms.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-3-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. Researchers investigate its binding affinity to proteins, enzymes, and nucleic acids to understand its potential as a therapeutic agent or a biochemical tool.

Medicine

In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, analgesic, or antimicrobial agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methyl-N-phenyl-1,2-oxazole-5-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-chloro-3-methyl-N-[2-(fluoromethyl)phenyl]-1,2-oxazole-5-carboxamide: Contains a fluoromethyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

    4-chloro-3-methyl-N-[2-(methyl)phenyl]-1,2-oxazole-5-carboxamide:

Uniqueness

The presence of the trifluoromethyl group in 4-chloro-3-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide imparts unique electronic and steric effects, enhancing its stability and reactivity. This makes it distinct from similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H8ClF3N2O2

Molecular Weight

304.65 g/mol

IUPAC Name

4-chloro-3-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C12H8ClF3N2O2/c1-6-9(13)10(20-18-6)11(19)17-8-5-3-2-4-7(8)12(14,15)16/h2-5H,1H3,(H,17,19)

InChI Key

WIDPPIFSRHEJDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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